2-(2,4-difluorophenyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide
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Overview
Description
2-(2,4-Difluorophenyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide is a chemical compound characterized by its unique structure, which includes a difluorophenyl group and a pyrazolo[1,5-a]pyrimidin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Difluorophenyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide typically involves multiple steps, starting with the preparation of the difluorophenyl group and the pyrazolo[1,5-a]pyrimidin core. The reaction conditions often require the use of strong bases or acids, and the process may involve heating or cooling to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to ensure high purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are employed to streamline the process and minimize human error. Quality control measures are strictly adhered to, ensuring that the final product meets the required standards.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of fluorine atoms in the difluorophenyl group can influence the reactivity and selectivity of these reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or triethylamine (Et₃N).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
Chemistry: In the field of chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, 2-(2,4-Difluorophenyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or therapeutic agents.
Medicine: The compound has shown promise in medicinal chemistry, where it is evaluated for its pharmacological properties. It may be used in the treatment of various diseases, including cancer and inflammatory disorders.
Industry: In the industrial sector, this compound is utilized in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in electronics, coatings, and other high-tech industries.
Mechanism of Action
The mechanism by which 2-(2,4-Difluorophenyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-(2,4-Difluorophenyl)pyridine
2-(2,4-Difluorophenyl)acetamide
N-(Pyrazolo[1,5-a]pyrimidin-6-yl)acetamide
Uniqueness: 2-(2,4-Difluorophenyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide stands out due to its combination of the difluorophenyl group and the pyrazolo[1,5-a]pyrimidin core. This unique structure imparts distinct chemical and biological properties that differentiate it from similar compounds.
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Properties
IUPAC Name |
2-(2,4-difluorophenyl)-N-pyrazolo[1,5-a]pyrimidin-6-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2N4O/c15-10-2-1-9(12(16)6-10)5-14(21)19-11-7-17-13-3-4-18-20(13)8-11/h1-4,6-8H,5H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUXXXXCIZMZDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CC(=O)NC2=CN3C(=CC=N3)N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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